Lormetazepam-13C,d3

Description

Significance of Stable Isotope Labeling in Analytical Chemistry and Biomedical Sciences

Stable isotope labeling is a widely used method in various scientific fields, including chemistry, biology, and environmental science, to monitor the movement of atoms or molecules within a system. This process involves replacing one or more atoms in a molecule with a stable isotope of the same element, such as substituting carbon-12 with carbon-13. These stable isotopes have similar chemical properties to their non-labeled counterparts but differ slightly in mass, allowing them to be tracked using analytical techniques like mass spectrometry.

In biomedical sciences, stable isotope labeling is crucial for understanding metabolic pathways, the fate of drugs in the body, and the dynamics of biological processes. silantes.com For instance, by labeling a drug with a stable isotope, researchers can trace its breakdown and the formation of metabolites, which is vital for assessing the drug's safety and efficacy. This technique also aids in bioavailability and pharmacokinetic studies by enabling the quantification of drug absorption, distribution, metabolism, and excretion.

Overview of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Analysis

Stable isotope labeled internal standards (SIL-IS) are considered the gold standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov An internal standard helps to correct for variability during sample preparation and analysis, such as dilutions, degradation, and instrumental fluctuations. scispace.com SIL-IS are compounds that are chemically identical to the analyte being measured, but are labeled with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com

The key advantage of using a SIL-IS is that it co-elutes with the analyte and experiences the same matrix effects—ion suppression or enhancement—in the mass spectrometer. acs.org This co-behavior allows for more accurate and precise quantification because the ratio of the analyte to the internal standard remains constant even if the absolute signal of both varies. While SIL-IS are preferred, it's important to verify their purity, as any unlabeled impurity can lead to inaccurate results.

Contextualization of Lormetazepam and its Metabolites in Research Studies

Lormetazepam is a benzodiazepine (B76468) with sedative-hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. binasss.sa.cr It is an active metabolite of the designer benzodiazepine diclazepam. caymanchem.com In the body, lormetazepam is metabolized primarily through glucuronidation, a phase II reaction, to form lormetazepam-3-O-glucuronide, which is inactive. nih.govdrugbank.com A small fraction is also converted to lorazepam-3-O-glucuronide, which is also inactive. nih.gov Because it does not undergo phase-one biotransformation via the cytochrome P450 system, it has a more predictable half-life and does not have active metabolites that could prolong its effects. nih.govmdpi.com

Research on lormetazepam often involves studying its pharmacokinetics and metabolism to understand its duration of action and potential for accumulation. caymanchem.comnih.gov These studies are essential for determining its efficacy and safety profile. Analytical methods, particularly those involving mass spectrometry, are used to quantify lormetazepam and its metabolites in biological samples like urine, serum, or plasma. cerilliant.com

Purpose of Lormetazepam-13C,d3 as a Research Compound and Analytical Standard

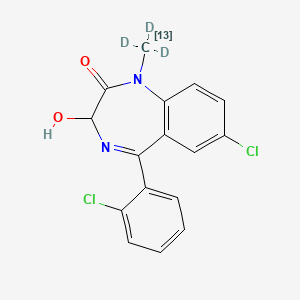

This compound is a stable isotope-labeled version of lormetazepam. lgcstandards.com It is specifically designed for use as an internal standard in quantitative analyses by LC/MS or GC/MS. cerilliant.com The labeling involves the incorporation of one carbon-13 atom and three deuterium atoms into the lormetazepam molecule. lgcstandards.com

The primary purpose of this compound is to improve the accuracy and precision of methods used to measure lormetazepam concentrations in biological matrices. cerilliant.com By adding a known amount of this compound to a sample, researchers can correct for any loss of the analyte during sample processing and for variations in the instrument's response. scispace.com This makes it an indispensable tool for clinical toxicology, forensic analysis, and urine drug testing. cerilliant.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12Cl2N2O2 |

|---|---|

Molecular Weight |

339.2 g/mol |

IUPAC Name |

7-chloro-5-(2-chlorophenyl)-3-hydroxy-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H12Cl2N2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3/i1+1D3 |

InChI Key |

FJIKWRGCXUCUIG-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Lormetazepam 13c,d3

General Principles of Isotopic Incorporation for Benzodiazepines

Isotopic labeling is a technique that involves the replacement of specific atoms in a molecule with their isotopes, which have the same number of protons but a different number of neutrons. musechem.com For benzodiazepines, as with other pharmaceuticals, this process can involve either stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes. musechem.comsymeres.com The choice of isotope depends on the intended application. Stable isotopes are favored for studies where the structural integrity and pharmacological properties of the drug need to be maintained as closely as possible to the unlabeled compound, making them ideal for metabolic and pharmacokinetic studies. musechem.comacs.org

The introduction of isotopes can be achieved through two primary methods: by using isotopically enriched starting materials in a conventional multi-step synthesis or through late-stage isotopic exchange reactions on the final drug molecule or a late-stage intermediate. symeres.comx-chemrx.com The latter approach, particularly direct hydrogen-isotope exchange (HIE), is often more cost-effective and atom-economical as it avoids the need to construct the entire molecule from labeled precursors. x-chemrx.com For benzodiazepines, the complex multi-ring structure often necessitates careful planning to introduce labels at specific, metabolically relevant positions without altering the compound's fundamental chemical behavior. nih.gov

Precursor Selection and Reaction Pathways for Lormetazepam Labeling

The synthesis of lormetazepam and its labeled analogues typically starts from a substituted 2-aminobenzophenone (B122507) derivative. wum.edu.plresearchgate.net For Lormetazepam-13C,d3, the specific precursor required is 2-amino-5,2'-dichlorobenzophenone. osti.govgoogle.com The labeling strategy involves the introduction of a trideuteriomethyl group containing a carbon-13 atom.

A key step in the synthesis of deuterated lorazepam involves the selective exchange of protons in 2-amino-5,2'-dichlorobenzophenone with deuterium atoms from deuterated acids. osti.gov Following this, the synthesis proceeds through several steps, likely mirroring the established routes for unlabeled lormetazepam, which involve the formation of the diazepine (B8756704) ring. nih.govnih.gov The introduction of the labeled methyl group (¹³CH₃) is a critical step. A common method for methylation in the synthesis of related benzodiazepine (B76468) impurities involves using a methylating agent like iodomethane. google.com For this compound, this would necessitate the use of ¹³C,d₃-iodomethane.

The general synthetic pathway can be summarized as follows:

Selective deuteration of the 2-aminobenzophenone precursor.

Cyclization to form the benzodiazepine ring structure.

N-alkylation at the 1-position using a ¹³C,d₃-labeled methylating agent.

Hydroxylation at the 3-position.

This multi-step process requires careful control of reaction conditions to ensure high yields and specific incorporation of the isotopic labels. osti.gov

Specific Considerations for Carbon-13 and Deuterium Incorporation

The dual labeling of Lormetazepam with both carbon-13 and deuterium requires a synthetic strategy that can accommodate both types of isotopes.

Deuterium (²H) Incorporation: Deuterium is a stable isotope of hydrogen. musechem.com Its greater mass compared to protium (B1232500) (¹H) can lead to a kinetic isotope effect, where C-D bonds are stronger and less readily cleaved than C-H bonds. musechem.com This property can be exploited to slow down metabolic processes at specific sites in a drug molecule. musechem.comsymeres.com Deuterium can be introduced into a molecule through various methods, including direct hydrogen/deuterium exchange reactions, often catalyzed by metals like palladium, or by using deuterated reagents such as heavy water (D₂O). x-chemrx.com For Lormetazepam-d3, the labeling is on the N-methyl group.

Carbon-13 (¹³C) Incorporation: Carbon-13 is a stable isotope of carbon. musechem.com Its incorporation is often achieved by using a starting material or reagent that is enriched with ¹³C. x-chemrx.com In the case of this compound, a precursor such as ¹³C,d₃-methyl iodide would be used to introduce the labeled methyl group onto the nitrogen atom of the benzodiazepine ring. lgcstandards.comlgcstandards.com Flow chemistry techniques have been developed for efficient ¹³C-labeling using precursors like Na₂¹³CO₃ to generate ¹³CO₂ on-demand. x-chemrx.com

The simultaneous incorporation of both ¹³C and d₃ into the same methyl group provides a unique mass signature, making it an excellent internal standard for quantitative mass spectrometry-based assays. cerilliant.com

Purification Methodologies for Labeled Compounds

After synthesis, the isotopically labeled compound must be purified to remove any unreacted starting materials, byproducts, and unlabeled or partially labeled species. High-purity is essential for its use as a reference standard in analytical applications.

Common purification techniques for isotopically labeled compounds include:

High-Performance Liquid Chromatography (HPLC): This is a widely used method for the purification of pharmaceutical compounds. Preparative HPLC, in particular, is effective for isolating the desired labeled compound from a complex reaction mixture. osti.gov Different column chemistries, such as C18, can be employed for effective separation. nih.gov

Gas Chromatography (GC): GC can be used for the separation of volatile compounds.

Solid-Phase Extraction (SPE): This technique is often used for sample cleanup and pre-concentration before final analysis or purification. researchgate.net

Crystallization: If the final product is a solid, crystallization can be an effective final purification step. google.com

The choice of purification method depends on the chemical properties of the labeled compound and the nature of the impurities present.

Characterization Techniques for Confirming Isotopic Enrichment and Purity

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the exact mass of the labeled compound, which confirms the incorporation of the isotopes. rsc.org It allows for the calculation of isotopic enrichment by comparing the signal intensities of the labeled and unlabeled ions. rsc.orgresearchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely used. nih.govnih.gov

The combination of MS and NMR provides a comprehensive evaluation of the synthesized this compound, ensuring it meets the stringent requirements for its intended use as an analytical standard. rsc.org

Interactive Data Table: Analytical Characterization of this compound

| Analytical Technique | Parameter Measured | Expected Result for this compound | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight | 339.20 | lgcstandards.com |

| Mass Spectrometry (MS) | Isotopic Enrichment | High percentage of the M+4 peak (relative to unlabeled lormetazepam) | rsc.orgresearchgate.net |

| ¹H NMR Spectroscopy | Proton Signals | Absence of a signal for the N-methyl group | rsc.org |

| ¹³C NMR Spectroscopy | Carbon Signals | Enhanced signal for the N-methyl carbon | symeres.comacs.org |

| HPLC | Purity | Single major peak corresponding to the labeled compound | osti.gov |

Role of Lormetazepam 13c,d3 in Advanced Analytical Methodologies

Fundamental Principles of Mass Spectrometry with Stable Isotope Internal Standards

The use of a stable isotope-labeled internal standard, such as Lormetazepam-13C,d3, is considered the gold standard in quantitative mass spectrometry. The underlying principle is that the SIL-IS behaves identically to the unlabeled analyte throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and ionization. By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, quantitative accuracy is maintained even when sample loss or instrumental fluctuations occur.

This compound is specifically engineered to have a distinct mass-to-charge ratio (m/z) compared to native Lormetazepam, without significantly altering its chemical properties. The mass difference arises from the substitution of naturally abundant isotopes (¹²C and ¹H) with their heavier, stable counterparts (¹³C and ²H).

Lormetazepam: C₁₆H₁₂Cl₂N₂O₂

This compound: C₁₅¹³CH₉D₃Cl₂N₂O₂

The resulting mass shift is +4 Daltons (Da). This specific mass difference is strategically chosen to prevent isotopic crosstalk. The natural abundance of ¹³C in the unlabeled Lormetazepam analyte can produce small signals at M+1 and M+2. A +4 Da shift in the internal standard ensures that its mass peak is well-separated from the natural isotopic cluster of the analyte, preventing any potential for signal overlap and analytical interference. While minor differences in retention time (the "isotopic effect") can sometimes be observed in chromatography, they are typically negligible or highly predictable, ensuring that both compounds experience identical conditions during analysis.

| Property | Lormetazepam (Analyte) | This compound (Internal Standard) | Comment |

|---|---|---|---|

| Chemical Formula | C₁₆H₁₂Cl₂N₂O₂ | C₁₅¹³CH₉D₃Cl₂N₂O₂ | Labeling includes one ¹³C and three ²H (D) atoms. |

| Monoisotopic Mass | 334.0225 Da | 338.0410 Da | The mass difference is a critical feature for MS detection. |

| Mass Difference | +4.0185 Da | Sufficient to avoid overlap with the analyte's natural isotopic distribution. | |

| Physicochemical Behavior | Baseline | Nearly identical (e.g., solubility, polarity, extraction efficiency) | Ensures both compounds behave similarly during sample preparation and chromatography. |

Biological samples such as plasma, urine, or hair are incredibly complex matrices containing numerous endogenous compounds (e.g., salts, lipids, proteins). During mass spectrometric analysis, these co-eluting matrix components can interfere with the ionization process of the target analyte in the instrument's source. This phenomenon, known as the "matrix effect," can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to significant quantitative errors.

This compound provides a robust solution to this problem. Because it co-elutes with Lormetazepam and shares its chemical properties, it is subjected to the exact same degree of ion suppression or enhancement. Consequently, while the absolute signal intensity of both the analyte and the IS may fluctuate between samples, the ratio of their signal intensities remains constant and directly proportional to the analyte's concentration. This normalization effectively cancels out the variability introduced by matrix effects, yielding reliable and accurate quantification.

The integration of this compound as an internal standard fundamentally improves the key metrics of analytical method validation:

Accuracy: By correcting for both matrix effects and procedural losses during sample preparation (e.g., incomplete extraction recovery), the calculated concentration is much closer to the true value.

Precision: Precision, often expressed as the relative standard deviation (%RSD), is significantly improved. The IS compensates for run-to-run variations in instrument performance and injection volume, resulting in highly repeatable measurements for quality control and replicate samples.

Reproducibility: The method becomes more robust and transferable between different instruments, laboratories, and operators because the ratiometric approach minimizes system-dependent variability. This is critical for longitudinal studies and inter-laboratory proficiency testing.

Correction for Matrix Effects and Ion Suppression/Enhancement

Integration into Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Research Platforms

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant platform for the quantification of small molecules like Lormetazepam in complex mixtures. The use of this compound is integral to developing sensitive, specific, and high-throughput LC-MS/MS methods.

The goal of chromatographic optimization is to achieve a sharp, symmetrical peak for Lormetazepam with a stable retention time, free from interference from other matrix components. Since this compound is chemically identical to the analyte, a method optimized for Lormetazepam will be equally effective for its labeled analog, ensuring their co-elution.

A typical approach involves reversed-phase chromatography. A C18 stationary phase is commonly used due to its versatility in retaining moderately polar compounds like benzodiazepines. The mobile phase usually consists of an aqueous component (often with a pH modifier like formic acid or a buffer like ammonium (B1175870) formate (B1220265) to promote protonation) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively elute the analytes and clean the column.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for benzodiazepines. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources and column dimensions. |

| Elution Type | Gradient | Ensures efficient elution, sharp peaks, and separation from matrix components. |

| Column Temperature | 35 - 45 °C | Improves peak shape and reduces viscosity for better performance. |

| Expected Outcome | Lormetazepam and this compound co-elute or have a minimal, consistent retention time shift. |

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through a technique called Multiple Reaction Monitoring (MRM). In MRM, the mass spectrometer is programmed to monitor specific "transitions" for both the analyte and the internal standard. A transition consists of:

Precursor Ion: The mass of the protonated molecule ([M+H]⁺) selected in the first quadrupole (Q1).

Product Ion: The mass of a specific fragment ion generated by colliding the precursor ion with an inert gas (e.g., argon) in the collision cell (Q2). This fragment is then selected in the third quadrupole (Q3).

For Lormetazepam, the protonated molecule [M+H]⁺ has an m/z of 335. Upon fragmentation, it yields characteristic product ions. For this compound, the precursor ion is shifted to m/z 339. Crucially, if the fragmentation process results in a product ion that retains the stable isotope labels, its mass will also be shifted by +4 Da. This allows for the creation of a unique and highly specific MRM transition for the internal standard. Monitoring at least two transitions per compound (a quantifier for concentration and a qualifier for identity confirmation) is standard practice.

| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| Lormetazepam | Quantifier | 335.1 | 289.1 | ~25-30 |

| Qualifier | 335.1 | 307.0 | ~20-25 | |

| This compound (IS) | Quantifier | 339.1 | 293.1 | ~25-30 |

| Qualifier | 339.1 | 311.0 | ~20-25 |

By programming the LC-MS/MS instrument with these specific parameters, analysts can selectively detect and quantify Lormetazepam with unparalleled confidence, fully leveraging the corrective power of its stable isotope-labeled internal standard, this compound.

Chromatographic Optimization for Lormetazepam and its Labeled Analog

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Research

The isotopically labeled compound this compound serves a critical function as an internal standard in quantitative analytical methods, particularly in Gas Chromatography-Mass Spectrometry (GC-MS). cerilliant.com Its utility is paramount for achieving accurate and reproducible measurements of lormetazepam in complex biological matrices such as blood, urine, and breast milk. cerilliant.comnih.gov The structural and chemical similarity of this compound to the target analyte, lormetazepam, ensures that it behaves nearly identically during sample preparation, derivatization, and chromatographic separation. However, its increased mass, due to the incorporation of carbon-13 and deuterium (B1214612) atoms, allows it to be distinguished from the unlabeled analyte by the mass spectrometer. researchgate.net This co-elution and distinct mass-to-charge ratio enable precise correction for any analyte loss during extraction and for variations in instrument response, which is a cornerstone of reliable bioanalytical and forensic toxicology analysis. researchgate.netresearchgate.net

Research into the GC-MS analysis of benzodiazepines, including lormetazepam, highlights significant analytical challenges. These compounds are often thermally labile, meaning they can degrade at the high temperatures used in GC inlets and columns. nist.gov For instance, studies have shown that benzodiazepines like lorazepam (the major metabolite of lormetazepam) can undergo dehydration processes within the GC system. nist.gov To circumvent this thermal decomposition and to improve chromatographic properties, a preliminary chemical modification step known as derivatization is frequently employed. nist.govnih.gov This process creates more stable and volatile derivatives of the analytes. nist.gov

Several GC-MS methods have been developed and validated for the determination of lormetazepam and other benzodiazepines. These methods often require specific derivatization agents and carefully optimized instrumental parameters to achieve the necessary sensitivity and specificity.

Table 1: GC-MS Methodological Parameters for Benzodiazepine (B76468) Analysis

| Analyte(s) | Matrix | Derivatization Agent(s) | GC Column | Key GC-MS Conditions | Reference |

|---|---|---|---|---|---|

| Lormetazepam, Lorazepam | Human Breast Milk | Trimethylsilyl (TMS) reagent | Not Specified | Negative Chemical Ionization (NCI) mode | nih.gov |

| Lormetazepam, 22 other Benzodiazepines | Blood | Tetramethylammonium hydroxide (B78521) (TMAH) and Propyliodide; Triethylamine:propionic anhydride | Not Specified | Electron Ionization (EI) mode | nih.gov |

| Lorazepam, Oxazepam, etc. | Standard Solutions | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | VF-5ms (30 m x 0.25 mm, 0.25 µm) | Oven: 60°C to 270°C at 10°C/min; Inlet: 270°C; EI mode, 70 eV | nist.govnih.gov |

Detailed research findings underscore the importance of methodological optimization. A study focusing on the simultaneous determination of 23 benzodiazepines in blood reported recovery rates higher than 74% for all analytes following a two-stage derivatization process. nih.gov This highlights the efficiency of the extraction and derivatization steps which are crucial for accurate quantification where an internal standard like this compound would be essential. nih.gov

Another investigation into the challenges of benzodiazepine analysis found that for certain compounds, such as lorazepam, standard GC-MS analysis resulted in very poor response and linearity. technologynetworks.com However, the introduction of an "analyte protectant" like sorbitol into the calibration standards dramatically improved the calibration linearity and increased the response factor, indicating a significant enhancement in sensitivity. technologynetworks.com This approach mitigates the interaction of polar analytes with active sites in the GC inlet, a problem that this compound would also be subject to, reinforcing its role in correcting for such matrix and system effects. technologynetworks.com

The performance of developed GC-MS methods is typically characterized by parameters such as linearity and limits of detection (LOD), which define the reliable working range of the assay.

Table 2: Performance Characteristics of a GC-MS Method for Lormetazepam

| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |

|---|---|---|---|---|

| Lormetazepam | Human Breast Milk | 1 - 20 | 0.016 | nih.gov |

The application of this compound in these advanced GC-MS methodologies is indispensable. It ensures the integrity of quantitative data in forensic toxicology, clinical analysis, and drug monitoring, where precise and accurate findings are critical. cerilliant.com By compensating for procedural and instrumental variability, it enables the reliable determination of lormetazepam concentrations even at the low levels often encountered in biological samples. nih.gov

Method Development and Validation for Lormetazepam 13c,d3 in Research Matrices

Sample Preparation Techniques for Complex Biological and Environmental Matrices

The initial and one of the most critical steps in the analytical workflow is the preparation of the sample. Biological matrices such as blood, plasma, serum, and urine, as well as environmental samples, are complex mixtures containing proteins, phospholipids (B1166683), salts, and other endogenous or exogenous substances that can interfere with the analysis. Therefore, efficient sample preparation is required to isolate the analyte of interest, remove interfering components, and concentrate the analyte to a level suitable for detection. The use of an internal standard like Lormetazepam-13C,d3, added at the beginning of the sample preparation process, is crucial to compensate for any analyte loss during these extraction steps.

Protein Precipitation and Phospholipid Removal

Protein precipitation (PPT) is a common and straightforward method for sample preparation, particularly for plasma and serum samples. It involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, to the sample to denature and precipitate proteins. mdpi.com Following centrifugation, the clear supernatant containing the analyte and the internal standard can be directly injected into the LC-MS/MS system or subjected to further cleanup. In a multi-analyte method for benzodiazepines in cerebrospinal fluid, a simple protein precipitation with acetonitrile was employed, demonstrating its effectiveness in cleaning up biological samples. mdpi.com

Phospholipids are another major source of matrix effects in LC-MS/MS analysis. Specialized phospholipid removal plates and cartridges can be used in conjunction with or after protein precipitation to further purify the sample extract. These devices contain sorbents that selectively retain phospholipids while allowing the analytes to pass through, leading to cleaner extracts and improved analytical performance.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique. It utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte from the liquid sample. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For benzodiazepines like lormetazepam, mixed-mode SPE sorbents that combine reversed-phase and ion-exchange properties can provide excellent cleanup of complex matrices like urine. chromatographytoday.com A study on the analysis of 26 benzodiazepines in blood, urine, and hair utilized liquid-liquid extraction with 1-chlorobutane (B31608) for effective isolation of the analytes. researchgate.net

Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. medipol.edu.tr For lormetazepam and other benzodiazepines, which are moderately lipophilic, LLE with solvents like ethyl acetate (B1210297) or a mixture of n-hexane and ethyl acetate can provide good recovery and sample cleanup. medipol.edu.tr In a UPLC-MS/MS method for 21 benzodiazepines, LLE was successfully used for sample preparation from serum and plasma. oup.com

Establishment of Calibration Models and Linearity

For the quantitative analysis of lormetazepam using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the peak area of the analyte (lormetazepam) to the peak area of the internal standard (this compound) against the known concentrations of the analyte in a set of calibration standards. The use of a stable isotope-labeled internal standard ensures high accuracy as it co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer.

The linearity of the method is assessed over a specific concentration range that is relevant to the expected concentrations in the samples. A linear regression analysis is typically performed, and the coefficient of determination (r²) is calculated to evaluate the goodness of fit of the calibration curve. An r² value greater than 0.99 is generally considered indicative of good linearity. For instance, in a validated UPLC-MS/MS method for 23 benzodiazepines in whole blood, the calibration curves were linear over a range of 0.0015 to 1.0 mg/kg. scispace.com Another study reported linearity for lormetazepam from its limit of quantification up to 200 ng/mL in blood. researchgate.net

The table below illustrates a typical calibration model for the analysis of lormetazepam using UPLC-MS/MS with this compound as the internal standard.

| Analyte | Calibration Range (ng/mL) | Regression Equation | Coefficient of Determination (r²) |

| Lormetazepam | 1.0 - 200 | y = 0.025x + 0.005 | > 0.995 |

This table is for illustrative purposes and the values are based on typical data from benzodiazepine (B76468) validation studies.

Assessment of Analytical Performance Parameters

The validation of a bioanalytical method involves the assessment of several performance parameters to ensure that the method is reliable, reproducible, and suitable for its intended purpose.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. The LOQ is often the lowest point on the calibration curve.

For lormetazepam, reported LOQs can vary depending on the matrix and the analytical technique. A UPLC-MS/MS method for 23 benzodiazepines in whole blood reported a lower limit of quantification (LLOQ) for lormetazepam between 0.002 and 0.005 mg/kg. scispace.com Another LC-MS/MS method for 35 benzodiazepines in human plasma determined the LLOQ for lormetazepam to be 1.97 µg/L. thermofisher.com

The following table provides illustrative LOD and LOQ values for lormetazepam analysis.

| Parameter | Value (ng/mL) | Matrix |

| Limit of Detection (LOD) | 0.5 | Plasma |

| Limit of Quantification (LOQ) | 1.97 | Plasma |

This table is for illustrative purposes and the values are based on published data for lormetazepam. thermofisher.com

Accuracy and Precision (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of the measured value to the true value and is typically expressed as the percentage of recovery. Precision is the measure of the reproducibility of the method and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). For bioanalytical methods, the accuracy should generally be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision should not exceed 15% RSD (20% at the LLOQ).

A validation study for 26 benzodiazepines in blood reported intra- and inter-day precision for lormetazepam to be within a range of 2.6% to 10.3% CV. researchgate.net Another study on 33 benzodiazepines found the intra-day and inter-day precision for lormetazepam to be between 4% and 13% RSD.

Below is an example of accuracy and precision data for lormetazepam analysis.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5 | 4.2 | 110.3 | 9.5 | 108.9 |

| Medium | 50 | 3.5 | 103.6 | 8.9 | 104.2 |

| High | 150 | 2.6 | 98.9 | 6.8 | 99.5 |

This table is for illustrative purposes and the values are based on published data for lormetazepam. researchgate.net

Recovery and Extraction Efficiency

The efficiency of extracting an analyte and its internal standard from a complex biological matrix is fundamental to the accuracy and reliability of a quantitative assay. For benzodiazepines, including lormetazepam, various extraction techniques are employed, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) being the most common. The use of a stable isotope-labeled internal standard like this compound is critical to compensate for any analyte loss during the multi-step sample preparation process.

Research on benzodiazepine analysis demonstrates consistently high and reproducible extraction recoveries. In methods utilizing deuterated internal standards for a panel of benzodiazepines, average extraction efficiencies have been reported to be around 91%, with ranges spanning from 76% to 102%. chromatographytoday.com Similarly, another comprehensive method for 26 benzodiazepines reported a mean recovery of 86%, with all compounds showing recoveries greater than 75% and coefficients of variation (%CV) below 10% across different urine lots. lcms.cz For lorazepam, a structurally similar compound, extraction efficiency was reported to be in the range of 73-89%. nih.gov These high recovery rates demonstrate the effectiveness of modern extraction protocols. The consistency of these recoveries, as indicated by low %CVs (typically 5.2% to 15%), underscores the reliability of using stable isotope-labeled standards to ensure precise quantification. chromatographytoday.com

Table 1: Reported Extraction Recoveries in Benzodiazepine Analysis Using Stable Isotope-Labeled Internal Standards

| Analyte Group | Average Recovery (%) | Recovery Range (%) | Coefficient of Variation (%CV) | Source(s) |

| Benzodiazepines & Z-Drugs | 91% | 76% - 102% | 5.2% - 15% | , chromatographytoday.com |

| Comprehensive Benzodiazepine Panel | 86% | 79% - 102% | < 10% | lcms.cz |

| Seven Benzodiazepine Metabolites | >70% | 73% - 89% | Not Specified | nih.gov |

Selectivity and Specificity, including Isomeric Separation

Selectivity is a measure of an analytical method's ability to differentiate and quantify a specific analyte in the presence of other components in the sample. For methods using this compound, specificity is crucial to distinguish the internal standard from the unlabeled lormetazepam, potential isomers, and other co-extracted substances.

A significant advantage of using stable isotope-labeled internal standards is their ability to co-elute with the native analyte during chromatographic separation. This co-elution ensures that any matrix effects, such as ion suppression or enhancement in the mass spectrometer source, affect both the analyte and the internal standard equally, thus providing accurate correction. researchgate.net However, a key distinction arises between deuterium (B1214612) (²H) and carbon-13 (¹³C) labeled standards. Due to slight differences in physicochemical properties, deuterium-labeled standards can sometimes exhibit different retention times than their non-labeled counterparts, especially in high-resolution ultra-performance liquid chromatography (UPLC) systems. researchgate.net

In contrast, ¹³C-labeled internal standards are considered superior as they are more likely to co-elute perfectly with the analyte, offering better compensation for matrix effects. researchgate.net This is particularly relevant for lormetazepam. A study specifically investigating lormetazepam quantification found that using a deuterium-labeled internal standard (lormetazepam-d3) resulted in poor quantification due to a significant isotope effect observed during negative ion chemical ionization mass spectrometry. nih.gov This effect, which varied with the temperature of the mass spectrometer's ion source, was not observed with a different, ring-deuterated lormetazepam standard, highlighting the unpredictable nature of isotope effects with deuterium labels. nih.gov The use of this compound, where the heavier isotopes are integrated into the core structure, is expected to circumvent such issues.

Furthermore, selectivity involves ensuring no cross-interference from other compounds. In some benzodiazepine panels, it was found that the deuterated internal standard for one compound could interfere with the quantification of another. For example, clonazepam-d4 (B593435) was observed to cause interference with the analysis of lorazepam, necessitating complete baseline chromatographic separation to ensure accurate results. chromatographytoday.comlcms.cz

Table 2: Comparison of Isotope Labeling for Internal Standards

| Feature | Deuterium (²H) Labeled Standards | Carbon-13 (¹³C) Labeled Standards | Source(s) |

| Chromatographic Co-elution | May exhibit slight retention time shifts from analyte. | Generally co-elutes perfectly with the analyte. | researchgate.net |

| Compensation for Matrix Effects | Generally good, but can be compromised by chromatographic separation. | Considered superior due to co-elution. | researchgate.net |

| Isotope Effects in MS | Can be significant and unpredictable, affecting quantification (e.g., Lormetazepam-d3). | Minimal to non-existent; less likely to alter fragmentation. | nih.gov |

Robustness and Stability of Labeled Internal Standards

The robustness of an analytical method refers to its capacity to remain unaffected by small, deliberate variations in method parameters. The stability of the internal standard, such as this compound, under various storage and handling conditions is a critical component of this robustness.

Studies on benzodiazepine stability have shown that these compounds are generally stable, especially when stored under frozen conditions (-20°C or lower). oup.com In one study, the concentrations of several benzodiazepines remained almost unchanged in postmortem blood and vitreous humor when stored at -20°C and -80°C for up to six months. nih.govd-nb.info While some degradation was noted at room temperature for certain benzodiazepines, the use of a stable isotope-labeled internal standard added at the beginning of the analytical process effectively corrects for such pre-analysis degradation. oup.comresearchgate.net Urine has been identified as a particularly stable matrix for benzodiazepines compared to blood. oup.com

However, the robustness of a method can be compromised by the choice of internal standard, as demonstrated by the issues with deuterated lormetazepam. The quantification of lormetazepam using lormetazepam-d3 was found to be not robust against changes in the mass spectrometer's ion source temperature. nih.gov The ratio of ion currents between the analyte and the deuterium-labeled standard varied markedly with temperature, which would lead to significant analytical error if the instrument conditions were to drift. nih.gov This phenomenon was not observed in other ionization modes like electron impact or positive ion chemical ionization, where the problematic fragmentation did not occur. nih.gov

The use of a ¹³C-labeled standard like this compound provides greater robustness. The ¹³C isotope is chemically more stable and less likely to influence fragmentation pathways or be subject to kinetic isotope effects compared to deuterium. This ensures that the ratio between the analyte and the internal standard remains constant despite minor variations in analytical conditions, leading to more reliable and reproducible results.

Table 3: Summary of Benzodiazepine Stability Under Various Storage Conditions

| Matrix | Storage Temperature | Duration | Stability Finding | Source(s) |

| Blood, Vitreous Humor | -20°C and -80°C | 6 Months | Concentration almost unchanged. | nih.gov, d-nb.info |

| Blood | -20°C | 1 Year | Generally stable. | gla.ac.uk |

| Urine | Not specified | 8 Months | Considered the most stable matrix for most benzodiazepines. | oup.com |

| Blood | Room Temperature | Varied | Highest instability observed; significant losses for some compounds like lorazepam. | researchgate.net, oup.com |

Applications of Lormetazepam 13c,d3 in Preclinical Research

In Vitro Metabolism Studies Using Microsomes and Hepatocytes

In vitro metabolic assays are fundamental in drug discovery for predicting a compound's behavior in the body. nuvisan.com These studies typically use liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, or hepatocytes, which provide a more complete model of hepatic metabolism. srce.hrresearchgate.net In this context, Lormetazepam-13C,d3 serves as a critical analytical tool.

The use of this compound is instrumental in identifying and confirming the metabolic pathways of lormetazepam. When the unlabeled drug is incubated with human liver microsomes or hepatocytes, it is converted into various metabolites. srce.hr By adding a known quantity of this compound to the experiment, researchers can use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to easily distinguish drug-related molecules from the complex biological matrix.

The parent compound and its metabolites will appear as distinct peaks in the mass spectrum, and the corresponding labeled variants will appear at a predictable higher mass. This "peak shifting" strategy unequivocally confirms that the identified substances are true metabolites of lormetazepam and not endogenous components of the assay system. plos.orgembopress.org This is particularly useful for identifying novel or low-abundance metabolites that might otherwise be missed. The primary metabolic pathway for lormetazepam is conjugation with glucuronic acid to form lormetazepam glucuronide, an inactive metabolite. nih.gov The use of the labeled analog helps confirm the efficiency of this pathway and explore any minor oxidative pathways.

Table 1: Hypothetical Metabolite Identification using this compound This table illustrates how mass spectrometry data would differentiate between unlabeled and labeled compounds, confirming metabolite identity.

| Compound | Expected Mass (Unlabeled) | Expected Mass (Labeled with 13C, d3) | Mass Shift (Da) | Confirmation Status |

|---|---|---|---|---|

| Lormetazepam | 335.18 | 339.20 | +4.02 | Parent Compound |

| Lormetazepam Glucuronide | 511.18 | 515.20 | +4.02 | Major Metabolite |

| Hydroxylormetazepam | 351.18 | 355.20 | +4.02 | Potential Minor Metabolite |

Determining the kinetics of metabolic enzymes is crucial for predicting drug-drug interactions. nih.gov this compound is essential for accurately quantifying the rate of lormetazepam metabolism by specific CYP450 isoforms. mdpi.com In these experiments, unlabeled lormetazepam is incubated with microsomes containing specific, recombinantly expressed CYP enzymes (e.g., CYP3A4, CYP2C19). nih.govnih.gov

This compound is added as an internal standard to samples taken at various time points. This allows for precise measurement of the decreasing concentration of the parent drug, enabling the calculation of key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov These values indicate the enzyme's affinity for the drug and its maximum metabolic capacity, respectively. Understanding which CYP isoforms are primarily responsible for any oxidative metabolism of lormetazepam is critical for predicting interactions with other drugs that inhibit or induce these same enzymes. mdpi.com

Table 2: Example Enzyme Kinetic Parameters for Lormetazepam Metabolism This table presents hypothetical kinetic data that could be generated for different CYP isoforms using assays quantified with this compound.

| CYP Isoform | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) |

|---|---|---|---|

| CYP3A4 | 15 | 250 | 16.7 |

| CYP2C19 | 50 | 100 | 2.0 |

| CYP2D6 | >100 | <10 | <0.1 |

Elucidation of Metabolic Pathways and Metabolite Identification

In Vivo Pharmacokinetic and Pharmacodynamic Research in Animal Models

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are necessary to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile and its relationship to the drug's effect. catapult.org.ukfrontiersin.org

In in vivo studies, this compound can be used as a tracer to follow the drug's path through the body. A technique known as a "cassette" dose or a co-administration study can be employed, where a mixture of labeled and unlabeled drug is given to an animal model, such as a rat. universiteitleiden.nl Blood, plasma, and various tissues can then be collected over time.

Because the labeled and unlabeled compounds are pharmacokinetically identical, the labeled version acts as a perfect tracer. LC-MS/MS analysis of the collected samples allows for highly accurate measurement of drug concentrations, even at very low levels. nih.gov This data is used to calculate fundamental pharmacokinetic parameters, including the volume of distribution (Vd), elimination half-life (t½), and total clearance (CL). srce.hr These parameters are essential for predicting how the drug will behave in humans.

Table 3: Representative Pharmacokinetic Parameters in a Rat Model This table shows example pharmacokinetic data obtained from an animal study utilizing this compound as a tracer/internal standard.

| Parameter | Description | Value (Example) |

|---|---|---|

| Cₘₐₓ | Maximum plasma concentration | 150 ng/mL |

| Tₘₐₓ | Time to reach maximum concentration | 1.5 hours |

| AUC | Area under the concentration-time curve | 950 ng·h/mL |

| t½ | Elimination half-life | 8 hours |

| Vd | Volume of distribution | 1.3 L/kg |

| CL | Clearance | 1.1 mL/min/kg |

Investigating potential drug-drug interactions (DDIs) is a critical part of preclinical development. europa.eu this compound facilitates mechanistic DDI studies in animal models. To assess how a co-administered drug (e.g., a known CYP3A4 inhibitor like ketoconazole) affects lormetazepam's pharmacokinetics, researchers can administer lormetazepam to animals with and without the second drug. researchgate.nettg.org.au

By using this compound as the internal standard for sample analysis, scientists can obtain highly precise and accurate measurements of lormetazepam's plasma concentrations. mdpi.com A significant increase in the plasma concentration or area under the curve (AUC) of lormetazepam when the inhibitor is present provides clear, quantitative evidence of an interaction. europa.eu This approach allows for a definitive assessment of the DDI risk before moving to human trials.

Table 4: Hypothetical Drug-Drug Interaction Study in a Primate Model This table illustrates the impact of a CYP3A4 inhibitor on Lormetazepam pharmacokinetics, with concentrations measured using this compound.

| Treatment Group | Lormetazepam Cₘₐₓ (ng/mL) | Lormetazepam AUC (ng·h/mL) | Fold-Change in AUC |

|---|---|---|---|

| Lormetazepam Alone | 125 | 1100 | - |

| Lormetazepam + Ketoconazole | 275 | 3300 | 3.0 |

Benzodiazepines like lormetazepam exert their primary effects by enhancing the signaling of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). mdpi.comfrontiersin.org However, these drugs can also indirectly influence other neurotransmitter systems, such as dopamine (B1211576) and serotonin. researchgate.netresearchgate.net this compound can be used to build a quantitative link between drug concentration at the site of action and these downstream effects.

In research models, techniques like brain microdialysis can be used to sample the extracellular fluid in specific brain regions (e.g., striatum, prefrontal cortex) of a freely moving animal. researchgate.net After administration of lormetazepam, the dialysate samples can be analyzed for both neurotransmitter levels (e.g., dopamine) and the precise concentration of lormetazepam, quantified using this compound as an internal standard. This allows researchers to directly correlate the drug exposure in the brain with changes in neurotransmitter dynamics, providing a deeper understanding of the drug's complete neuropharmacological profile. researchgate.net

Table 5: Correlative Data from a Microdialysis Study in a Rat Brain This table shows a hypothetical correlation between lormetazepam concentration in the striatum and the corresponding change in dopamine levels.

| Time Post-Dose (min) | Lormetazepam Striatal Conc. (ng/mL) | Change in Dopamine Release (% of Baseline) |

|---|---|---|

| 30 | 45 | -15% |

| 60 | 90 | -35% |

| 90 | 110 | -40% |

| 120 | 85 | -32% |

| 240 | 30 | -10% |

Investigation of Drug-Drug Interactions at a Mechanistic Level

Forensic and Toxicological Research Applications in Biological Matrices (Non-Clinical)

This compound, a stable isotope-labeled internal standard, is a critical tool in forensic and toxicological research. Its structural similarity to the target analyte, lormetazepam, but with a distinct mass, allows for accurate quantification and identification in complex biological matrices. This is particularly important in non-clinical research settings where the analysis of drugs and their metabolites in samples like blood, urine, and hair is essential for various investigative purposes. The use of such internal standards helps to correct for variations in sample preparation and analytical instrumentation, ensuring the reliability and accuracy of results. cerilliant.comchiron.no

Quantification of Lormetazepam and Analogs in Research Samples

In forensic and toxicological analysis, precise and accurate quantification of benzodiazepines like lormetazepam is paramount. This compound serves as an ideal internal standard for quantification methods, primarily those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). cerilliant.comscispace.com The co-elution of the labeled standard with the unlabeled analyte allows for correction of matrix effects, which are common in biological samples and can suppress or enhance the analyte signal, leading to inaccurate measurements. chiron.noscispace.com

Research studies have demonstrated the successful use of this compound for the quantification of lormetazepam and its primary metabolite, lorazepam, in various biological specimens. uantwerpen.benih.govnih.gov For instance, a validated LC-MS/MS method for the simultaneous screening and quantification of 23 benzodiazepines, including lormetazepam, in whole blood utilized deuterated internal standards to ensure accuracy, with lower limits of quantification ranging from 0.002 to 0.005 mg/kg. scispace.com The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the necessary sensitivity and specificity required in forensic casework. uantwerpen.besciex.com

A study detailing the analysis of 54 benzodiazepines and Z-drugs in plasma highlighted the use of this compound as the internal standard for the quantification of both lormetazepam and lorazepam. uantwerpen.be This underscores the versatility of this labeled compound in analytical methods.

Table 1: Research Findings on the Quantification of Lormetazepam and Analogs using this compound

| Study Focus | Analytical Method | Matrix | Key Finding | Reference |

|---|---|---|---|---|

| Quantification of 54 benzodiazepines and Z-drugs | LC-MS/MS | Plasma | This compound used as the internal standard for both lormetazepam and lorazepam. | uantwerpen.be |

| Screening and quantification of 23 benzodiazepines | UPLC-MS/MS | Whole Blood | Use of deuterated internal standards ensured accuracy by mitigating matrix effects. | scispace.com |

| Determination of lormetazepam and its metabolite, lorazepam | Micellar electrokinetic capillary chromatography | Serum | Successful quantitative resolution of both drugs in serum. | nih.gov |

| Quantification of lorazepam and lormetazepam | GC-MS (negative chemical ionization) | Human Breast Milk | Developed a method to simultaneously detect and quantify both substances. | nih.gov |

Development of Multi-Analyte Panels for Benzodiazepine (B76468) Research

The development of multi-analyte panels is a significant advancement in forensic and clinical toxicology, allowing for the simultaneous detection of a wide range of substances in a single analysis. oup.comnih.gov this compound is an essential component in the creation of these comprehensive screening methods for benzodiazepines. uantwerpen.beuniklinik-freiburg.demdpi.com These panels are crucial for efficiently analyzing samples in cases of suspected drug use, overdose, or in driving under the influence of drugs (DUID) investigations. mdpi.comnih.govunil.ch

By incorporating this compound and other stable isotope-labeled standards, these multi-analyte methods can achieve high throughput and accuracy. scispace.comnih.gov For example, a method for the analysis of 54 benzodiazepines, including 20 designer ones, in plasma utilized this compound to ensure reliable quantification. uantwerpen.be Another comprehensive method for analyzing pain management drugs and drugs of abuse also incorporated stable isotope-labeled internal standards to ensure accurate results.

The use of such panels streamlines laboratory workflows, reduces sample volume requirements, and provides a broader toxicological profile. oup.commdpi.com Research has shown the successful application of these panels in various forensic scenarios, including post-mortem analysis and DUID cases. mdpi.comnih.gov

Table 2: Examples of Multi-Analyte Panels Incorporating this compound

| Panel Focus | Number of Analytes | Instrumentation | Key Advantage | Reference |

|---|---|---|---|---|

| Benzodiazepines and Z-drugs | 54 | LC-MS/MS | Comprehensive screening including designer benzodiazepines. | uantwerpen.be |

| Benzodiazepines and related compounds | 23 | UPLC-MS/MS | Fast run-time (5 min) and small sample volume (0.200 g). | scispace.com |

| NPS and other drugs of abuse | 163 | LC-MS/MS | Wide-range detection with high specificity and sensitivity. | mdpi.com |

| Benzodiazepines and non-benzodiazepine hypnotics | 30 | LC-MS/MS | High sensitivity and specificity after simple sample preparation. | sciex.com |

Application in Research on Novel Psychoactive Substances (NPS) and Designer Benzodiazepines

The emergence of novel psychoactive substances (NPS), including designer benzodiazepines, presents a significant challenge to forensic toxicologists. researchgate.netlgcstandards.com These substances are often created to circumvent existing drug laws, and their pharmacological and toxicological profiles are frequently unknown. nih.govchiron.no this compound plays a role in the analytical methods developed to identify and quantify these new threats. uantwerpen.beuniklinik-freiburg.de

Research in this area focuses on developing robust analytical techniques to detect an ever-expanding list of designer benzodiazepines. nih.govchiron.no this compound can be used as an internal standard in methods designed to screen for a wide array of classic and designer benzodiazepines. uantwerpen.beuniklinik-freiburg.de For instance, a study on the detection of designer benzodiazepines in serum using LC-MSn included lormetazepam in its panel of analytes, demonstrating the importance of including established compounds alongside novel ones for comprehensive screening. uniklinik-freiburg.de

Furthermore, some designer benzodiazepines are metabolized to known benzodiazepines. For example, diclazepam is metabolized to lormetazepam and lorazepam. nih.gov Therefore, analytical methods utilizing this compound are crucial for detecting the use of such NPS by identifying their metabolites in biological samples. nih.govnih.gov The ability to accurately quantify these metabolites is essential for understanding the pharmacokinetics and prevalence of these new drugs. nih.govnih.gov

Table 3: this compound in the Context of NPS and Designer Benzodiazepine Research

| Research Area | Analytical Approach | Significance of this compound | Reference |

|---|---|---|---|

| Detection of designer benzodiazepines | LC-MSn | Included in a semi-quantitative screening method for both classic and designer benzodiazepines. | uniklinik-freiburg.de |

| Metabolism of designer benzodiazepines | N/A (Review) | Lormetazepam is a metabolite of the designer benzodiazepine diclazepam, making its detection and quantification important. | nih.gov |

| Screening for NPS in opioid substitution patients | LC-MS | Lormetazepam was included in a multi-residue method to test for 31 benzodiazepines and metabolites, including NPS. | imj.ie |

| Retrospective analysis of DUID cases | UHPLC-QTOF-MS | Lormetazepam was identified as a metabolite of diclazepam in the analysis of driving-under-the-influence-of-drugs samples. | nih.gov |

Computational and Theoretical Studies of Lormetazepam 13c,d3

Molecular Modeling and Simulation of Isotopic Effects

Molecular modeling and simulation provide powerful tools to investigate the consequences of isotopic labeling on the structure, stability, and vibrational dynamics of Lormetazepam-13C,d3. Ab initio and Density Functional Theory (DFT) methods are commonly employed for such studies on benzodiazepine (B76468) derivatives. upt.ro These computational approaches can calculate molecular geometries, vibrational frequencies, and thermochemical properties with high accuracy.

The introduction of Carbon-13 and deuterium (B1214612) (d3) into the lormetazepam structure primarily affects properties dependent on atomic mass. The key isotopic effects that can be modeled include:

Vibrational Frequencies: The heavier isotopes (13C and 2H) lead to a decrease in the vibrational frequencies of the bonds they are involved in (e.g., C-H vs. C-D bonds). This can be precisely predicted using computational frequency analysis. These shifts are particularly noticeable in the infrared (IR) spectrum of the molecule. Quantum chemical calculations can simulate these spectra, predicting the altered absorption bands for this compound compared to the unlabeled parent compound. upt.ro

Kinetic Isotope Effect (KIE): The KIE refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. Bonds involving heavier isotopes are stronger and require more energy to break. While lormetazepam itself is metabolized, the isotopic labeling in this compound is typically on the N-methyl group, which can influence metabolic stability. acs.org Computational models can simulate reaction pathways and transition states to predict the magnitude of the KIE, which is crucial for understanding if the labeled standard might behave differently from the analyte in biological systems. acs.org

Table 1: Predicted Effects of Isotopic Labeling on Lormetazepam Properties

| Property | Effect of 13C,d3 Labeling | Computational Method for Prediction |

| Molecular Weight | Increase of ~4 Da compared to parent lormetazepam. | Basic calculation |

| Vibrational Frequencies | Decrease in frequencies for bonds involving 13C and D. | DFT, Ab initio frequency calculations |

| Chemical Reactivity (KIE) | Slower reaction rates for reactions involving cleavage of C-D bonds. | Transition state theory, QM/MM simulations |

| Thermodynamic Stability | Minor change due to altered Zero-Point Vibrational Energy (ZPVE). | DFT, Ab initio thermochemical analysis |

A study focusing on deuterium-labeled lormetazepam for mass spectrometry analysis revealed that isotopic substitution could lead to significant isotope effects depending on the analytical conditions, such as the ion source temperature in negative ion chemical ionization. nih.gov This highlights the importance of computational modeling to foresee and understand such phenomena, ensuring the reliability of quantitative methods where this compound is used as an internal standard.

Prediction of Chromatographic Behavior and Fragmentation Patterns

In its primary application as an internal standard for quantitative analysis, the chromatographic behavior and mass spectrometric fragmentation of this compound must be well-understood and predictable. aphl.org Computational methods play a role in predicting these characteristics, aiding in analytical method development.

Chromatographic Behavior:

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are standard techniques for separating benzodiazepines. ous-research.no The retention time of a compound is influenced by its polarity and interactions with the stationary and mobile phases. Isotopic labeling with 13C and deuterium generally has a minimal effect on the polarity of the molecule. Therefore, this compound is expected to have a chromatographic retention time that is nearly identical to that of unlabeled lormetazepam. This co-elution is a critical requirement for an ideal internal standard. researchgate.net

Studies comparing deuterium-labeled and 13C-labeled internal standards have shown that 13C-labeled compounds often exhibit better co-elution with the native analyte than their deuterated counterparts, which can sometimes show slight chromatographic separation. researchgate.net The combined labeling in this compound makes it an effective standard. Computational chemistry can model the interactions between the analyte and the stationary phase to predict retention behavior, although this is a complex area of research.

Fragmentation Patterns:

Mass spectrometry (MS) is used for the detection and quantification of lormetazepam. researchgate.net When a molecule enters the mass spectrometer, it is ionized and then fragmented into smaller, charged particles. The resulting pattern of fragments, or mass spectrum, is a unique fingerprint of the compound. savemyexams.commsu.edu

For this compound, the molecular ion peak will be shifted to a higher mass-to-charge ratio (m/z) compared to the unlabeled compound due to the heavier isotopes. savemyexams.com The fragmentation pattern will be largely similar to that of lormetazepam, but the fragments containing the 13C or deuterium atoms will also appear at a higher m/z. For instance, if a fragment contains the intact N-methyl group, its mass will be increased by four units (one for 13C and three for the deuterium atoms). This predictable shift allows for the specific detection of the internal standard alongside the target analyte.

Computational mass spectrometry can simulate the fragmentation pathways of molecules like lormetazepam. By calculating the energies of different potential fragment ions, it is possible to predict the most likely fragmentation patterns that will be observed experimentally. Research has been conducted on the mass spectra of lorazepam and its deuterated analogs, providing empirical data that can be used to validate these computational predictions. researchgate.net

Table 2: Predicted Mass Spectrometry Data for Lormetazepam vs. This compound

| Compound | Molecular Formula | Molecular Weight (approx.) | Predicted Molecular Ion (M+) Peak (m/z) | Key Fragment Ion Prediction |

| Lormetazepam | C16H12Cl2N2O2 | 335.18 | 335 | Fragments will correspond to the loss of specific neutral molecules (e.g., H2O, CO). |

| This compound | ¹³CC15D3H9Cl2N2O2 | 339.20 | 339 | Fragments containing the labeled N-methyl group will be shifted by +4 m/z units. |

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to parent compound and analogs in research context)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. researchgate.net While QSAR is not performed on the isotopically labeled standard itself (as its biological activity is not the primary interest), it is highly relevant to the parent compound, lormetazepam, and its analogs in the broader context of drug research and design. jchr.orgub.edu

The goal of QSAR in the context of benzodiazepines is to understand how different structural modifications affect their potency and properties, such as binding affinity to the GABA-A receptor. nih.gov These studies involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a mathematical model that links these descriptors to their measured biological activity.

Key Molecular Descriptors in Benzodiazepine QSAR:

Lipophilicity (log P): This descriptor measures how well a compound dissolves in fats and oils versus water. It is critical for predicting how a drug will be absorbed and distributed in the body. bioline.org.br

Electronic Properties: Descriptors like atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO) describe the electronic nature of the molecule and its ability to interact with the receptor. upt.ro

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule (e.g., molecular volume, surface area).

A QSAR model for a series of benzodiazepine compounds was developed to predict their inhibitory activity against gamma-secretase, an enzyme implicated in Alzheimer's disease, showing that high lipophilicity was correlated with potent activity. nih.gov Another comprehensive QSAR study on a large set of 76 benzodiazepine molecules successfully created a model to predict their biological activity based on their chemical structures. nih.gov

These models allow researchers to:

Predict the activity of new, unsynthesized benzodiazepine derivatives.

Identify the key structural features that are most important for biological activity.

Guide the design of new compounds with improved potency or selectivity.

The insights gained from QSAR studies on lormetazepam and its analogs are fundamental to the field of medicinal chemistry and the ongoing development of new therapeutic agents. mdpi.comcore.ac.uk

Table 3: Common Descriptors in Benzodiazepine QSAR Studies

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Lipophilic | Log P, ClogP | Absorption, distribution, membrane permeability. bioline.org.br |

| Electronic | Dipole moment, Partial atomic charges | Receptor binding interactions, electrostatic potential. |

| Steric/Topological | Molecular weight, Molecular volume, Surface area | Fit within the receptor binding pocket. researchgate.net |

| Quantum Chemical | HOMO/LUMO energies, Electrophilicity | Chemical reactivity and interaction capabilities. upt.ro |

Future Directions and Emerging Research Avenues for Lormetazepam 13c,d3

Advancements in Analytical Technologies and Their Impact

The utility of Lormetazepam-13C,d3 is intrinsically linked to the capabilities of analytical instrumentation, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Future advancements in this domain are poised to significantly enhance the application of this SIL. The development of next-generation mass spectrometers, featuring higher resolution, faster scan speeds, and improved ion mobility separation, will allow for unprecedented levels of sensitivity and specificity in bioanalysis.

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) technologies, can more accurately resolve the isotopic signature of this compound from complex biological matrices, thereby minimizing interferences and improving data quality. This leads to lower limits of detection (LOD) and quantification (LOQ), enabling the study of micro-dosing or trace-level analysis in pharmacokinetic studies. Furthermore, the integration of advanced ion mobility spectrometry (IMS) with mass spectrometry adds another dimension of separation, helping to distinguish this compound from structurally similar isomers or isobaric interferences that may be present in a sample. These technological enhancements directly translate to more robust and reliable quantitative assays, reducing the matrix effects that can compromise accuracy.

The table below illustrates the projected impact of advancing analytical technologies on the performance metrics for quantifying lormetazepam using this compound as an internal standard.

| Analytical Technology | Typical Matrix | Hypothetical LOQ (ng/mL) | Key Advantage |

|---|---|---|---|

| Triple Quadrupole MS (QqQ) | Human Plasma | 0.1 - 0.5 | High throughput, established methodology |

| High-Resolution MS (e.g., Q-TOF) | Human Plasma | 0.05 - 0.1 | Superior specificity, reduced isobaric interference |

| Ion Mobility-HRMS (IMS-HRMS) | Brain Tissue Homogenate | 0.01 - 0.05 | Separation of isomers, enhanced signal-to-noise |

| Microflow LC-MS/MS | Cerebrospinal Fluid (CSF) | <0.01 | Extreme sensitivity for limited sample volumes |

Expanded Applications in Preclinical Drug Development and Mechanistic Studies

While this compound is established as an internal standard for pharmacokinetic (PK) analysis, its future applications in preclinical research are expanding. Its role is becoming more integral in comprehensive drug metabolism and pharmacokinetic (DMPK) profiling and in detailed mechanistic studies.

In ADME (Absorption, Distribution, Metabolism, and Excretion) studies, this compound can be used in "cassette" or "N-in-one" dosing studies, where multiple drug candidates are administered simultaneously at low concentrations. The SIL acts as the perfect internal standard to accurately quantify the parent drug, lormetazepam, in this complex scenario, enabling higher throughput screening of new chemical entities.

A significant emerging area is its use in metabolite identification (MetID) studies. When co-administered with the unlabeled parent drug, the fixed mass difference and co-elution profile of this compound help to create a distinct isotopic pattern in mass spectra. This "isotopic signature" allows researchers to rapidly identify drug-derived metabolites from the vast number of endogenous signals in a biological sample. Any peak in the chromatogram that is accompanied by a corresponding peak at +4 Da is immediately flagged as a potential metabolite, greatly simplifying the data analysis workflow.

The table below outlines potential expanded roles for this compound in various preclinical research models.

| Preclinical Study Type | Role of this compound | Research Outcome |

|---|---|---|

| In Vitro Metabolic Stability | Internal Standard | Accurate determination of half-life in liver microsomes or hepatocytes |

| Metabolite Identification (MetID) | Isotopic Tracer (co-dosed) | Unambiguous identification of Phase I and Phase II metabolites |

| In Vivo Pharmacokinetics (PK) | Internal Standard | Precise quantification of drug concentration over time in plasma/tissue |

| Blood-Brain Barrier (BBB) Penetration | Internal Standard | Quantification of drug levels in brain tissue vs. plasma (Kp,uu) |

| Drug-Drug Interaction (DDI) Studies | Internal Standard | Evaluating the effect of co-administered drugs on lormetazepam clearance |

Development of Reference Materials for Global Research Standardization

For analytical data to be comparable and reproducible across different laboratories, countries, and studies, the use of Certified Reference Materials (CRMs) is paramount. A significant future direction for this compound is its development and formalization as a CRM for clinical and forensic toxicology. As a CRM, it would not just be a high-purity chemical, but a material accompanied by a certificate detailing its metrologically-validated properties, including identity, chemical purity, and isotopic enrichment, with stated uncertainties.

The process of certifying this compound involves rigorous characterization using multiple orthogonal analytical techniques. This includes:

Structural Confirmation: Using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular structure and the specific locations of the isotopic labels.

Purity Assessment: Employing techniques like quantitative NMR (qNMR), differential scanning calorimetry (DSC), and mass balance approaches to assign a highly accurate purity value.

Isotopic Enrichment Verification: Using MS to determine the percentage of molecules that are correctly labeled, ensuring the material's integrity as an isotopic standard.

The availability of a this compound CRM would enable laboratories worldwide to calibrate their instruments and validate their analytical methods against a single, universally accepted standard. This enhances the reliability of clinical trial data, improves the accuracy of forensic determinations, and supports regulatory compliance.

| Parameter for Certification | Analytical Technique(s) | Purpose |

|---|---|---|

| Identity Confirmation | ¹H NMR, ¹³C NMR, HRMS | Verifies the correct chemical structure and label positions. |

| Chemical Purity | qNMR, LC-UV, GC-FID, Mass Balance | Assigns a precise purity value with uncertainty. |

| Isotopic Enrichment | Mass Spectrometry (MS) | Quantifies the percentage of the desired labeled species vs. unlabeled. |

| Homogeneity | LC-MS/MS | Ensures consistency between different units of the reference material batch. |

| Stability | LC-MS/MS (under various conditions) | Determines the shelf-life and recommended storage conditions. |

Interdisciplinary Research Integrating Isotopic Tracers

The future of this compound also lies in its integration into interdisciplinary research fields beyond conventional pharmacology. The unique properties of isotopic tracers are enabling novel investigative approaches at the intersection of chemistry, biology, and medicine.

One of the most promising areas is Mass Spectrometry Imaging (MSI) . Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging could utilize this compound to visualize the spatial distribution of lormetazepam and its key metabolites within specific tissues, such as the brain or liver, at near-cellular resolution. By administering the unlabeled drug and using the SIL as an internal standard sprayed onto the tissue slice, researchers could create quantitative maps showing drug "hotspots" and regions of metabolic activity. This provides invaluable insight into drug targeting and tissue-specific pharmacology that cannot be obtained from bulk homogenate analysis.

In neuropharmacology , this compound could be used in advanced Positron Emission Tomography (PET) studies. While the compound itself is not radioactive, it could serve as a 'cold' standard in the development and validation of novel PET radiotracers targeting the GABA-A receptor, the site of action for benzodiazepines.

Furthermore, in environmental science and ecotoxicology , the high specificity offered by this compound as an internal standard is crucial for monitoring the presence and fate of pharmaceutical pollutants like lormetazepam in wastewater and ecosystems. Accurate quantification at trace levels is essential for assessing environmental impact and the efficacy of water treatment processes. This interdisciplinary application highlights the versatility of high-purity isotopic tracers in addressing complex scientific questions across diverse fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products